N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-e]pyridine core, followed by the introduction of the cyclopentane ring and the attachment of the methylsulfanylphenyl and propan-2-yl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The choice of solvents and reagents is also critical to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[4,3-e]pyridine derivatives and compounds with similar functional groups, such as:
- N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide analogs with different substituents on the aromatic ring.
- Other pyrazolo[4,3-e]pyridine derivatives with variations in the cyclopentane ring or the carboxamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C20H22N4OS |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C20H22N4OS/c1-12(2)24-19-16(11-21-24)18(15-8-5-9-17(15)23-19)20(25)22-13-6-4-7-14(10-13)26-3/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,22,25) |
InChI Key |
WHMACRLETOFPNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
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